(2-methylquinolin-8-yl) N-(3,4-dichlorophenyl)carbamate
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Overview
Description
(2-methylquinolin-8-yl) N-(3,4-dichlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a carbamate group attached to a 3,4-dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylquinolin-8-yl) N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 2-methylquinoline with 3,4-dichlorophenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2-methylquinolin-8-yl) N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2-methylquinolin-8-yl) N-(3,4-dichlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2-methylquinolin-8-yl) N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-methylquinolin-8-yl) N-(2,4,5-trichlorophenyl)carbamate
- (2-methylquinolin-8-yl) N-(2,4-dichlorophenyl)carbamate
- (2-methylquinolin-8-yl) N-(3,4-dichlorophenyl)carbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline and phenyl rings. This unique structure can result in distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
14577-76-5 |
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Molecular Formula |
C17H12Cl2N2O2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-5-6-11-3-2-4-15(16(11)20-10)23-17(22)21-12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,21,22) |
InChI Key |
RIOQZJBJJGLMLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)NC3=CC(=C(C=C3)Cl)Cl)C=C1 |
Origin of Product |
United States |
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